molecular formula C8H8O3S B1457740 Methyl 5-acetylthiophene-3-carboxylate CAS No. 88770-21-2

Methyl 5-acetylthiophene-3-carboxylate

Cat. No. B1457740
CAS RN: 88770-21-2
M. Wt: 184.21 g/mol
InChI Key: BAMXDNRTNCZDKJ-UHFFFAOYSA-N
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Description

“Methyl 5-acetylthiophene-3-carboxylate” is a chemical compound with the IUPAC name “methyl 5-acetylthiophene-3-carboxylate” and the InChI code "1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3" . It has a molecular weight of 184.22 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-acetylthiophene-3-carboxylate” is represented by the formula "C8H8O3S" . The InChI code for this compound is "1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3" .


Physical And Chemical Properties Analysis

“Methyl 5-acetylthiophene-3-carboxylate” is a powder . Its molecular weight is 184.21 .

Scientific Research Applications

Application in Chemical Engineering

Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in the production of pharmaceuticals and herbicides, involves the use of acetic acid as a solvent. Its recovery and reuse are essential due to environmental and economic considerations. The efficiency of azeotropic distillation and extraction methods for acetic acid recovery from complex effluents has been evaluated, highlighting the challenges and possibilities in chemical engineering and industrial applications (Wang, 2006).

Synthesis of Pharmaceutical Compounds

Methyl 5-acetylthiophene-3-carboxylate derivatives play a critical role in the synthesis of complex pharmaceutical compounds. For instance, the synthesis of arotinolol hydrochloride, a compound with potential pharmaceutical applications, involves reactions starting from thiophene, which is closely related to methyl 5-acetylthiophene-3-carboxylate. This showcases the compound's significance in multi-step organic synthesis and drug development (L. Hongbin et al., 2011).

In Vitro Antimicrobial Activity

Compounds such as Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives show promising in vitro antimicrobial activity. These compounds have been evaluated against various microbial strains, with some exhibiting greater potency than standard drugs. This highlights the potential of methyl 5-acetylthiophene-3-carboxylate derivatives in developing new antimicrobial agents (Mabkhot et al., 2015).

Genotoxic and Carcinogenic Potentials

Thiophene derivatives, including methyl 5-acetylthiophene-3-carboxylate, have been studied for their genotoxic and carcinogenic potentials. Utilizing both in vitro and in silico methodologies, researchers assess the safety and potential risks associated with these compounds, particularly in their application in pharmaceuticals and other chemical products (Lepailleur et al., 2014).

Functionalization in Organic Synthesis

The incorporation of thiophene moieties, including methyl thiophene-2-carboxylate, in electrophilic reactions, showcases their utility in organic synthesis. These compounds are used as synthetic equivalents for creating complex molecules with specific functional groups, demonstrating their versatility in synthetic organic chemistry (Yang et al., 2000).

properties

IUPAC Name

methyl 5-acetylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMXDNRTNCZDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282093
Record name Methyl 5-acetyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetylthiophene-3-carboxylate

CAS RN

88770-21-2
Record name Methyl 5-acetyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88770-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-acetyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Abu-Hashem, MF El-Shehry, FAE Badria - Acta pharmaceutica, 2010 - hrcak.srce.hr
2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester (1) and 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide (2) were synthesized and used as starting materials …
Number of citations: 114 hrcak.srce.hr
B Jones - 1979 - search.proquest.com
The nitrodecarboxylation of 2-acetamidothiophene-3-carboxylic acid was investigated in an attempt to improve the yield of 2-acetamido-3, S-dinitrothiophene obtained as product. The …
Number of citations: 4 search.proquest.com

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